HCV NS5B Polymerase Inhibition: Validated Intermediate for Antiviral Drug Discovery
2-Ethoxy-4-nitrobenzaldehyde is explicitly claimed as a key intermediate in the synthesis of viral polymerase inhibitors targeting HCV NS5B . While the final inhibitor compounds (e.g., BI 207524) exhibit cell-based replicon potency with EC50 values in the nanomolar range (e.g., improved from BILB 1941 through electronic modulation of pKa) [1], the differentiation for 2-ethoxy-4-nitrobenzaldehyde itself lies in its structural utility as a building block for these advanced scaffolds. Procurement of this specific ortho-ethoxy, para-nitro isomer ensures access to the same synthetic pathway described in patent literature, whereas substitution with other nitrobenzaldehydes (e.g., 3-nitrobenzaldehyde or 4-nitrobenzaldehyde) would require complete re-optimization of the synthetic route and may not yield the desired inhibitor class .
| Evidence Dimension | Structural utility as HCV polymerase inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly claimed in patent US20120142686 and related literature as an intermediate for HCV NS5B inhibitors |
| Comparator Or Baseline | Other nitrobenzaldehyde isomers (e.g., 2-nitrobenzaldehyde, 4-nitrobenzaldehyde) |
| Quantified Difference | Not applicable for intermediate; differentiation is based on patent claims and synthetic pathway specificity |
| Conditions | Synthesis of heterocyclic antiviral compounds as described in patent literature |
Why This Matters
Procurement of the specific isomer ensures alignment with patented synthetic routes for HCV antiviral programs, avoiding time-consuming re-optimization and IP uncertainty.
- [1] US Patent US20120142686. Viral Polymerase Inhibitors. 2012. View Source
